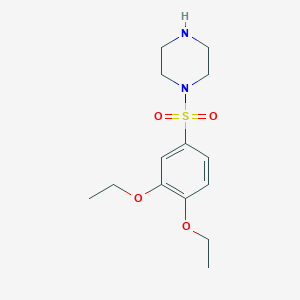

1-(3,4-Diethoxybenzenesulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Properties

Piperazine derivatives have been explored for their antimicrobial and antitubercular activities. Their structure-activity relationship (SAR) studies have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest piperazine-based molecules as vital components for developing new antimicrobial agents, highlighting their importance in addressing global health challenges related to tuberculosis and other bacterial infections (Girase et al., 2020).

Pharmacological Applications

Piperazine is a core structure in many pharmacologically active compounds, contributing to a wide range of therapeutic effects. Modifications to the piperazine nucleus have led to the development of drugs with antipsychotic, antidepressant, anticancer, anti-inflammatory, and other therapeutic properties. This versatility underscores the scaffold's role in the rational design of drugs for treating diverse diseases and conditions, emphasizing the ongoing interest and potential for new discoveries in piperazine-based pharmacology (Rathi et al., 2016).

Metabolic Studies and Cytoprotection

Piperazine derivatives have been investigated for their metabolic effects and cytoprotective actions. For example, Trimetazidine, a piperazine derivative, is noted for its anti-ischaemic effect without major impacts on hemodynamics or myocardial oxygen consumption. Research in this area provides insights into the mechanisms of action and potential clinical applications of piperazine compounds in managing conditions like angina pectoris, suggesting broader implications for cardiovascular health and treatment strategies (Cargnoni et al., 1999).

Role in Drug Design and Development

The structural features of piperazine make it a key substructure in the development of novel therapeutic agents, particularly antidepressants. The presence of piperazine is linked to specific binding conformations and pharmacokinetic profiles favorable for central nervous system (CNS) activity. This highlights its critical role in drug development processes, providing valuable insights into the design of more effective and specific antidepressant therapies (Kumar et al., 2021).

Enhancing Bioavailability of Therapeutic Drugs

Piperine, a major compound derived from piperazine, has been studied for its bioavailability-enhancing properties. By influencing the metabolic processes, piperine can increase the absorption and effectiveness of various therapeutic drugs and phytochemicals. This bioavailability enhancement is crucial for developing more efficient drug delivery systems and maximizing the therapeutic potential of existing and new pharmacological agents (Srinivasan, 2007).

Safety and Hazards

The safety information for 1-(3,4-Diethoxybenzenesulfonyl)piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

1-(3,4-diethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVYVYLNSSEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Diethoxybenzenesulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)

![3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2774209.png)

![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)